Regioisomeric Fluorine Position: Meta (3-Fluoro) vs. Para (4-Fluoro) vs. Ortho (2-Fluoro) Structural Differentiation
The target compound places fluorine at the meta (3-) position of the terminal benzamide ring. Its closest purchasable analogs are the 4-fluoro isomer (CAS 299952-42-4) and the 2-fluoro isomer (EVT-3578797). The meta-fluorine placement produces a distinct electrostatic potential surface and dipole moment vector compared to para- or ortho-substitution, which can alter binding pose and affinity at target proteins. In a structurally related thiadiazole-sulfonamide urea series deposited in BindingDB, the 4-chlorophenyl urea analog (BDBM11983) showed a Ki of 900 nM, while para-substituted benzamide analogs showed Ki values as low as 52 nM [1][2]. Although direct head-to-head data for the 3-fluoro compound are absent, these data demonstrate that the substitution pattern on the terminal aryl ring of the 5-ethyl-1,3,4-thiadiazol-2-yl-sulfamoyl-phenyl scaffold can yield >17-fold differences in target affinity.
| Evidence Dimension | Fluorine substitution position on terminal benzamide ring |
|---|---|
| Target Compound Data | 3-fluoro (meta) substitution; SMILES CCc1nnc(NS(=O)(=O)c2ccc(NC(=O)c3cccc(F)c3)cc2)s1 |
| Comparator Or Baseline | 4-fluoro (para) isomer CAS 299952-42-4; 2-fluoro (ortho) isomer EVT-3578797; class-level: BDBM11983 (4-Cl-phenyl urea analog) Ki = 900 nM vs. BDBM18438 (4-benzenesulfonamido analog) Ki = 52 nM |
| Quantified Difference | Class-level: up to 17.3-fold difference in Ki between different terminal aryl substitutions on the same thiadiazole-sulfonamide scaffold |
| Conditions | BindingDB enzyme inhibition assays; BDBM11983 target unspecified; BDBM18438 target lysosomal acid glucosylceramidase, pH 5.9, 2°C |
Why This Matters
The meta-fluorine substitution pattern is a deliberate design variable; substituting the 4-fluoro or 2-fluoro isomer invalidates SAR campaigns and may produce false-negative or false-positive screening results.
- [1] BindingDB. BDBM11983: 3-(4-chlorophenyl)-1-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}urea. Ki = 900 nM. https://www.bindingdb.org View Source
- [2] BindingDB. BDBM18438: 4-benzenesulfonamido-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide. Ki = 52 nM, IC50 = 103 nM. https://www.bindingdb.org View Source
